Ethyl 2-{[(3-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(3-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a nitrophenyl group, a phenyl group, and an ethyl ester group attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(3-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, employing continuous flow techniques and advanced purification methods like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(3-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Ethyl 2-{[(3-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(3-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with microbial DNA replication .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-phenylthiophene-3-carboxylate
- Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate
- Ethyl 2-amino-4-(4-propoxyphenyl)thiophene-3-carboxylate
Uniqueness
Ethyl 2-{[(3-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is unique due to the presence of both a nitrophenyl and a phenyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
Properties
Molecular Formula |
C20H16N2O5S |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
ethyl 2-[(3-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H16N2O5S/c1-2-27-20(24)17-16(13-7-4-3-5-8-13)12-28-19(17)21-18(23)14-9-6-10-15(11-14)22(25)26/h3-12H,2H2,1H3,(H,21,23) |
InChI Key |
OUPDIHWFPVJFFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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